3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound has garnered attention due to its potential pharmacological properties, particularly as an inhibitor of protein kinases, which are crucial in various cellular processes and disease mechanisms.
The compound has been referenced in several patents, highlighting its utility in medicinal chemistry. Notably, it has been identified as having unexpected drug properties and is particularly effective against anaplastic lymphoma kinase (ALK) and other related kinases, making it a candidate for treating disorders such as cancer and inflammation .
3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is classified under the broader category of kinase inhibitors. These compounds are designed to modulate the activity of protein kinases, which play a significant role in regulating cellular functions such as growth, differentiation, and metabolism. The specific structural features of this compound suggest it may interact with various kinase targets, potentially leading to therapeutic effects in cancer treatment and other diseases linked to abnormal kinase activity.
The synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- typically involves multi-step organic reactions that include:
The synthetic route may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular formula for this compound is C11H12N4O2, with a molecular weight of approximately 232.24 g/mol. The specific arrangement of atoms contributes to its biological activity and interaction with target proteins.
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions require precise conditions to avoid degradation or unwanted side reactions. Kinetics studies may also be performed to understand the reaction rates and mechanisms involved.
As a kinase inhibitor, 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- likely exerts its effects by binding to the ATP-binding site of target kinases, thereby preventing phosphorylation events that are critical for signal transduction pathways involved in cell proliferation and survival.
Studies have shown that compounds in this class can effectively reduce kinase activity in vitro and in vivo models, leading to decreased tumor growth and improved outcomes in preclinical cancer models .
Relevant data from studies indicate that modifications to the structure can influence both solubility and stability, which are critical factors for drug development .
The primary application of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- lies in its potential as a therapeutic agent for diseases associated with dysregulated protein kinase activity. Its use as an inhibitor against specific kinases such as ALK suggests applications in:
The core structure of the compound is a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. According to IUPAC rules, nitrogen atom positions define the ring numbering. The parent chain is pyridazine-3-carboxamide, where the carboxamide group (–C(=O)NH₂) is attached to carbon 3. This position is selected to minimize locant numbers for the principal functional group (carboxamide) [1] [9].
The substituent "6-ethoxy" indicates an ethoxy group (–OCH₂CH₃) at carbon 6. The term "N-3-pyridinyl" specifies that the amide nitrogen is linked to a pyridin-3-yl group (C₅H₄N-3-yl). Thus, the systematic name is 6-ethoxy-N-(pyridin-3-yl)pyridazine-3-carboxamide.
Substituent Prioritization Rules Applied:
Table 1: IUPAC Nomenclature Breakdown
Component | Structure | Locant | Role |
---|---|---|---|
Parent heterocycle | Pyridazine | — | Base ring system |
Principal FG | Carboxamide | C3 | Suffix |
Alkoxy substituent | Ethoxy | C6 | Prefix |
Amide substitution | Pyridin-3-yl | N | N-prefix designation |
Pyridazinecarboxamides exhibit diverse biological activities contingent on substitution patterns. The target compound (6-ethoxy-N-(pyridin-3-yl) differs significantly from isomers like 5-ethoxy or N-(pyridin-2-yl) derivatives:
Table 2: Comparative Analysis of Pyridazinecarboxamide Derivatives
Compound | Substituents | Molecular Weight | Key Bioactivity | Hydrogen Bonds (Donor/Acceptor) |
---|---|---|---|---|
6-Ethoxy-N-(pyridin-3-yl) | Ethoxy (C6), Pyridin-3-yl (N) | 244.26 g/mol | Kinase inhibition (predicted) | 1 donor, 6 acceptors |
4,6-Dichloro-N-(methyl-d₃) [9] | Dichloro (C4,C6), Methyl-d₃ (N) | 221.06 g/mol | Kinase impurity reference | 1 donor, 3 acceptors |
6-Amino-5-[(2,6-dichloro-3-fluorophenyl)ethoxy] [6] | Dichloro/fluoroaryl, Amino | 467.32 g/mol | ALK inhibitor (patented) | 2 donors, 5 acceptors |
Positional isomerism critically modulates the compound’s steric and electronic profile:
Table 3: Positional Isomerism Impact on Properties
Isomer | Ethoxy Position | Pyridinyl Position | Steric Parameter (ų) | Predicted logP |
---|---|---|---|---|
6-Ethoxy-N-(pyridin-3-yl) | C6 | 3 | 320 | 1.8 |
5-Ethoxy-N-(pyridin-3-yl) | C5 | 3 | 345 | 1.7 |
6-Ethoxy-N-(pyridin-2-yl) | C6 | 2 | 310 | 1.9 |
4-Ethoxy-N-(pyridin-4-yl) | C4 | 4 | 335 | 1.6 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1